N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15857937
InChI: InChI=1S/C15H13N5O2/c21-20(22)13-8-4-5-11(9-13)15-17-14(18-19-15)10-16-12-6-2-1-3-7-12/h1-9,16H,10H2,(H,17,18,19)
SMILES:
Molecular Formula: C15H13N5O2
Molecular Weight: 295.30 g/mol

N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

CAS No.:

Cat. No.: VC15857937

Molecular Formula: C15H13N5O2

Molecular Weight: 295.30 g/mol

* For research use only. Not for human or veterinary use.

N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline -

Specification

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
IUPAC Name N-[[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline
Standard InChI InChI=1S/C15H13N5O2/c21-20(22)13-8-4-5-11(9-13)15-17-14(18-19-15)10-16-12-6-2-1-3-7-12/h1-9,16H,10H2,(H,17,18,19)
Standard InChI Key PNHCHZDZBOSTSH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, N-[[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline, delineates its core structure:

  • A 1,2,4-triazole ring serves as the central scaffold, substituted at position 3 with a 3-nitrophenyl group and at position 5 with a methylene-linked aniline group.

  • The 3-nitrophenyl moiety introduces electron-withdrawing effects, while the aniline group contributes basicity and potential for hydrogen bonding.

Key Structural Data

PropertyValue
Molecular FormulaC₁₅H₁₃N₅O₂
Molecular Weight295.30 g/mol
IUPAC NameN-[[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline
Canonical SMILESC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC(=CC=C3)N+[O-]
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5

The nitro group’s meta position on the phenyl ring minimizes steric hindrance, facilitating planar conjugation with the triazole ring. This arrangement enhances π-π stacking potential, a critical factor in materials science applications.

Electronic and Spectroscopic Features

  • UV-Vis Absorption: The conjugated system exhibits strong absorption in the UV region (λₘₐₓ ≈ 270–320 nm), attributed to π→π* transitions within the nitroaromatic and triazole systems.

  • NMR Signatures:

    • ¹H NMR: Distinct signals for aniline protons (δ 6.8–7.4 ppm), triazole methylene protons (δ 4.3–4.6 ppm), and aromatic protons of the nitrophenyl group (δ 8.1–8.5 ppm).

    • ¹³C NMR: Resonances for the triazole carbons (δ 145–155 ppm) and nitro-substituted carbons (δ 125–140 ppm).

Synthesis and Manufacturing Strategies

Retrosynthetic Analysis

The synthesis of N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves convergent routes:

  • Triazole Ring Formation: Cyclocondensation of hydrazine derivatives with nitriles.

  • Nitrophenyl Introduction: Electrophilic nitration of phenyl precursors.

  • Aniline Coupling: Nucleophilic substitution or reductive amination to attach the aniline moiety .

Step 1: Synthesis of 5-(3-Nitrophenyl)-1H-1,2,4-triazole

  • Reactants: 3-Nitrobenzonitrile and hydrazine hydrate.

  • Conditions: Reflux in ethanol with catalytic acetic acid (12 h, 80°C).

  • Yield: ~65% after recrystallization from ethanol.

Step 2: Chloromethylation of Triazole

  • Reactants: 5-(3-Nitrophenyl)-1H-1,2,4-triazole, paraformaldehyde, HCl gas.

  • Conditions: Solvent-free, 100°C, 6 h.

  • Intermediate: 3-(Chloromethyl)-5-(3-nitrophenyl)-1H-1,2,4-triazole (Yield: 58%) .

Step 3: Coupling with Aniline

  • Reactants: Chloromethyl intermediate, aniline, K₂CO₃.

  • Conditions: DMF solvent, 90°C, 8 h.

  • Final Product: Purified via column chromatography (SiO₂, ethyl acetate/hexane). Yield: 52%.

Materials Science Applications

Optical Materials

  • Fluorescence Quenching: Nitro group acts as an electron acceptor, enabling use in chemosensors for metal ions (e.g., Fe³⁺ detection limit = 0.1 μM).

  • Nonlinear Optical (NLO) Properties: Hyperpolarizability (β) calculated at 45.8 × 10⁻³⁰ esu, suggesting utility in photonic devices .

Polymer Modification

  • Epoxy Resin Curing: Accelerates crosslinking at 120°C, improving thermal stability (Tg increased by 28°C).

Comparative Analysis with Structural Analogs

CompoundSubstituentBioactivity (IC₅₀)LogP
N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline-H (parent compound)18.7 μM (MCF-7)2.34
4-Chloro Analog -Cl14.2 μM (MCF-7)3.01
4-Fluoro Analog-F20.1 μM (MCF-7)2.67

Chlorination enhances lipophilicity and cytotoxicity, while fluorination improves metabolic stability but reduces potency .

Future Research Trajectories

  • Targeted Drug Delivery: Conjugation with nanoparticle carriers to enhance bioavailability.

  • Supramolecular Chemistry: Exploit π-π interactions for organic framework (MOF) design.

  • Green Synthesis: Catalytic methods using ionic liquids to improve atom economy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator